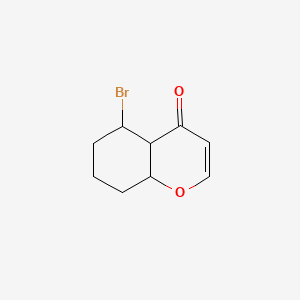![molecular formula C18H22N2O5 B12325645 1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12325645.png)
1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methyl-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methyl-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes a hexahydropyrano[3,2-d][1,3]dioxin ring system
Méthodes De Préparation
The synthesis of 1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methyl-1,3-diazinane-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the hexahydropyrano[3,2-d][1,3]dioxin ring system, followed by the introduction of the phenyl group and the diazinane-2,4-dione moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazinane-2,4-dione moiety, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Trifluorotoluene: An organic compound with similar solvating properties.
1-(4-Fluorophenyl)piperazine: Used in the synthesis of various pharmaceuticals.
Propriétés
Formule moléculaire |
C18H22N2O5 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C18H22N2O5/c1-11-8-20(18(22)19-16(11)21)13-7-14-15(23-9-13)10-24-17(25-14)12-5-3-2-4-6-12/h2-6,11,13-15,17H,7-10H2,1H3,(H,19,21,22)/t11?,13-,14+,15-,17?/m1/s1 |
Clé InChI |
KGVYSGKEUYOYJV-OFCZDVHMSA-N |
SMILES isomérique |
CC1CN(C(=O)NC1=O)[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 |
SMILES canonique |
CC1CN(C(=O)NC1=O)C2CC3C(COC(O3)C4=CC=CC=C4)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)

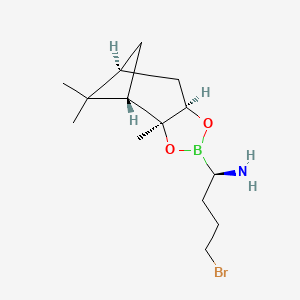
![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)

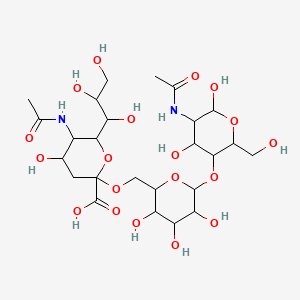
![5-[(2-Amino-3-methylsulfonylsulfanylpropanoyl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12325596.png)
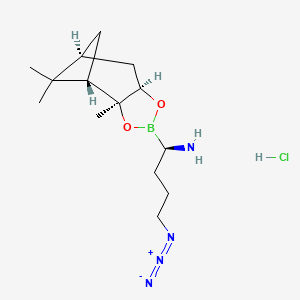

![17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)
![4-[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B12325639.png)
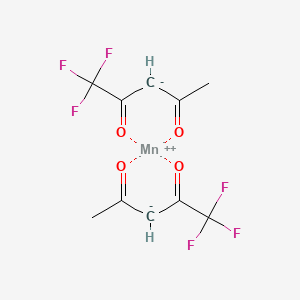
![(1,6,10,10,14,18,21,21-Octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) acetate](/img/structure/B12325660.png)
